molecular formula C18H16FNO2S B2948912 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 2097918-98-2

2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No. B2948912
CAS RN: 2097918-98-2
M. Wt: 329.39
InChI Key: VAVQIIZLSZPEEB-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1992 by scientists at the pharmaceutical company Novartis, and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its binding to sphingosine-1-phosphate (S1P) receptors, which are involved in regulating immune cell migration and inflammation. By binding to these receptors, 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide prevents immune cells from leaving lymph nodes and entering the bloodstream, thereby reducing their ability to migrate to sites of inflammation.
Biochemical and physiological effects:
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide has been found to have a variety of biochemical and physiological effects, including the inhibition of immune cell migration, the reduction of inflammation, and the promotion of cell survival. It has also been shown to have anti-tumor effects in some types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide in lab experiments is its well-characterized mechanism of action, which allows for precise control over its effects on cells and tissues. However, one limitation is that its effects may be cell-type specific, and may not be applicable to all cell types or tissues.

Future Directions

There are many potential future directions for research on 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide, including further studies of its effects on immune cell migration and inflammation, as well as its potential therapeutic applications in other diseases. Additionally, there is ongoing research into the development of new compounds that target S1P receptors, which may have improved efficacy and fewer side effects compared to 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide involves several steps, starting with the reaction of 2-bromoethyl 2-furancarboxylate with 2-thiophenecarboxaldehyde to form the intermediate compound 2-(2-furyl)-2-(2-thienyl)ethylalcohol. This intermediate is then converted to the final product, 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide, through a series of reactions involving acetylation and fluorination.

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including multiple sclerosis, cancer, and transplant rejection. It has been shown to have immunomodulatory and anti-inflammatory effects, and has been found to inhibit the migration of immune cells to sites of inflammation.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S/c19-14-7-5-13(6-8-14)11-18(21)20-12-15(16-3-1-9-22-16)17-4-2-10-23-17/h1-10,15H,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVQIIZLSZPEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide

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